molecular formula C23H17ClFN3O2 B2376555 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-51-9

1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2376555
CAS No.: 1005291-51-9
M. Wt: 421.86
InChI Key: IDBDNFSNJNRKET-UHFFFAOYSA-N
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Description

  • Chlorobenzyl group: Introduced via nucleophilic substitution using 4-chlorobenzyl chloride.
  • Fluorobenzyl group: Introduced via nucleophilic substitution using 4-fluorobenzyl chloride.
  • Formation of the Carboxamide Group:

    • Reaction: Amidation of the naphthyridine derivative with an appropriate amine.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions

    • Formation of the Naphthyridine Core:

      • Starting material: 2-aminonicotinic acid.
      • Reaction: Cyclization with appropriate reagents to form the naphthyridine ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

      Substitution: Both the chlorobenzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

      Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Major Products:

      Oxidation: Products may include carboxylic acids or ketones.

      Reduction: Products may include alcohols.

      Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Scientific Research Applications

    1-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored as a lead compound for drug development due to its unique structural features.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

    Comparison with Similar Compounds

    • 1-(4-Chlorobenzyl)-N-(4-methylbenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
    • 1-(4-Fluorobenzyl)-N-(4-methylbenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

    Comparison:

    • Structural Differences: The presence of different substituents (chlorine, fluorine, methyl) on the benzyl groups.
    • Chemical Properties: Variations in reactivity and stability due to different substituents.
    • Biological Activity: Differences in biological activity and potency based on the nature of the substituents.

    1-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

    Properties

    IUPAC Name

    1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H17ClFN3O2/c24-18-7-3-16(4-8-18)14-28-21-17(2-1-11-26-21)12-20(23(28)30)22(29)27-13-15-5-9-19(25)10-6-15/h1-12H,13-14H2,(H,27,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IDBDNFSNJNRKET-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H17ClFN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    421.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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